molecular formula C17H25N3O3S2 B4763229 3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide

3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide

Cat. No.: B4763229
M. Wt: 383.5 g/mol
InChI Key: HSJIMQXXDFRVNE-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, a morpholine sulfonyl group, and a carbothioamide moiety, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

3-methyl-N-(4-morpholin-4-ylsulfonylphenyl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S2/c1-14-3-2-8-19(13-14)17(24)18-15-4-6-16(7-5-15)25(21,22)20-9-11-23-12-10-20/h4-7,14H,2-3,8-13H2,1H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJIMQXXDFRVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich condensation reaction involving a ketone, formaldehyde, and a secondary amine.

    Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is introduced via a nucleophilic substitution reaction, where morpholine reacts with a sulfonyl chloride derivative.

    Formation of the Carbothioamide Moiety: The final step involves the reaction of the intermediate compound with a thiocarbamoyl chloride to form the carbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

    Industrial Applications: The compound can be utilized in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide exerts its effects involves its interaction with specific molecular targets. The morpholine sulfonyl group can interact with enzyme active sites, inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to receptors, while the carbothioamide moiety can participate in covalent bonding with target proteins, leading to inhibition or modulation of their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-nitrobenzamide
  • 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one

Uniqueness

3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide is unique due to its combination of a piperidine ring, morpholine sulfonyl group, and carbothioamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a drug candidate further highlight its uniqueness compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide
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3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide

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